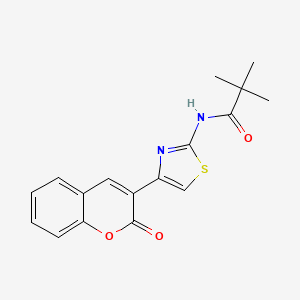

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide” is a compound that belongs to a class of molecules known as coumarin thiazole derivatives . These compounds are of significant interest due to their wide range of biological activities. They have been synthesized with various substituted indole derivatives .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst .Molecular Structure Analysis

The structures of these compounds are elucidated by various spectral data such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst also leads to the formation of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectral data such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Scientific Research Applications

Antimicrobial Activity

Compounds similar to the one you mentioned have been synthesized and evaluated for their antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They have shown promising results, with most of the compounds exhibiting significant antimicrobial activity .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant activities . The antioxidant activity of the synthesized compounds was evaluated by DPPH scavenging method . Most of the compounds showed good biological capacity in comparison to references .

Antifungal Agents

A series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized and characterized by spectroscopic analysis. The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro . Most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL .

Cytotoxic Activities

The in vitro evaluation of these coumarin compounds revealed cytotoxicity from 6.2 to 18 µg/mL against various cell lines . Moreover, the cell experiments results suggested that the target compounds had low cytotoxicity to the PC12 cell .

Fluorescent Probes

Coumarin-based fluorescence probes have been synthesized and proposed as a novel fluorescent chemosensor . The two probes designed showed an instant turn-off fluorescence response to Cu 2+ over other metal ions in ethanol-water mixture based on intramolecular charge transfer (ICT) .

Optical Applications

Optical applications of these compounds, such as laser dyes, nonlinear optical chromophores, fluorescent whiteners, fluorescent probes, polymer science, optical recording and solar energy collectors have been widely investigated .

Mechanism of Action

Target of Action

Compounds containing a 1,3-thiazole ring, such as this one, form the central structural group of a number of biologically active natural products and pharmacologically active compounds .

Mode of Action

It’s known that the c2—s1 and c5—s1 bond lengths in the thiazole ring are intermediate between typical c—s single- and double-bond distances, indicating significant electron delocalization . This could potentially influence its interaction with its targets.

Biochemical Pathways

Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may interact with various biochemical pathways .

Result of Action

Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may have various effects at the molecular and cellular level .

Future Directions

The future directions for research on “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide” and similar compounds could involve further exploration of their biological activities and potential applications. This could include more in-depth studies on their antimicrobial, antimalerial, and antifungal properties , as well as their potential as α-glucosidase inhibitors to treat diabetes mellitus .

properties

IUPAC Name |

2,2-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-17(2,3)15(21)19-16-18-12(9-23-16)11-8-10-6-4-5-7-13(10)22-14(11)20/h4-9H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUOONALRFCABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)

![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)

![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)

![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2467664.png)